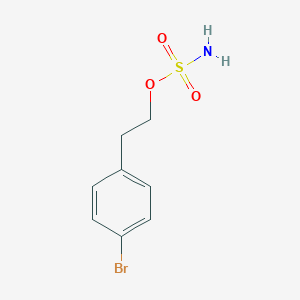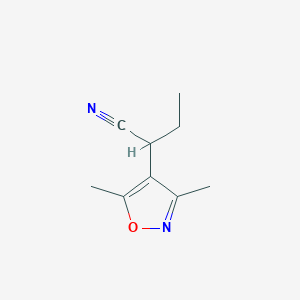
2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a nitrile derivative of 3,5-dimethyl-4-isoxazolecarboxylic acid and is commonly known as DOX. The purpose of
作用機序
The mechanism of action of DOX is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
生化学的および生理学的効果
DOX has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, leading to apoptosis. DOX has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential drug interactions.
実験室実験の利点と制限
One of the advantages of using DOX in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of DOX is its potential toxicity, which must be carefully considered when conducting experiments.
将来の方向性
There are numerous future directions for research involving DOX. One area of interest is the development of new drugs based on DOX, particularly for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of DOX, which could lead to a better understanding of its potential applications. Additionally, more studies are needed to determine the safety and toxicity of DOX, particularly in vivo.
合成法
The synthesis of DOX involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with butylamine and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as 4-dimethylaminopyridine, and produces DOX as a white solid in a yield of approximately 70%.
科学的研究の応用
DOX has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. DOX has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
116445-99-9 |
|---|---|
製品名 |
2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile |
分子式 |
C9H12N2O |
分子量 |
164.2 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)butanenitrile |
InChI |
InChI=1S/C9H12N2O/c1-4-8(5-10)9-6(2)11-12-7(9)3/h8H,4H2,1-3H3 |
InChIキー |
AXCADDDQRWOVDY-UHFFFAOYSA-N |
SMILES |
CCC(C#N)C1=C(ON=C1C)C |
正規SMILES |
CCC(C#N)C1=C(ON=C1C)C |
同義語 |
4-Isoxazoleacetonitrile,-alpha--ethyl-3,5-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



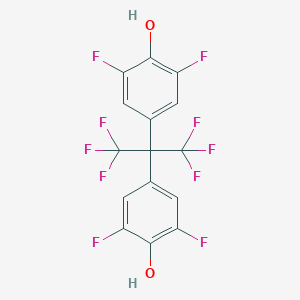
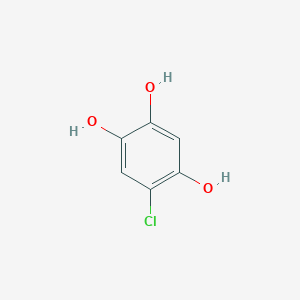
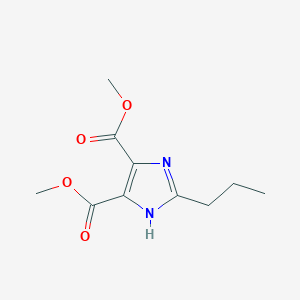
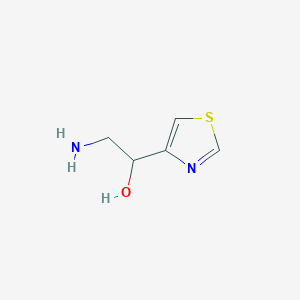
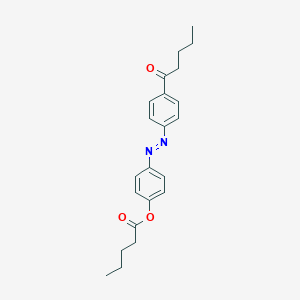
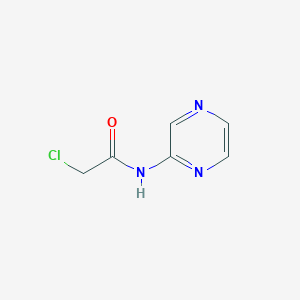
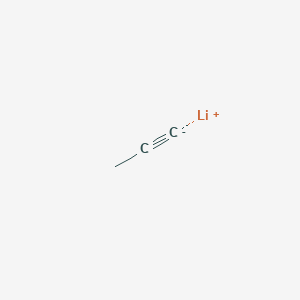
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
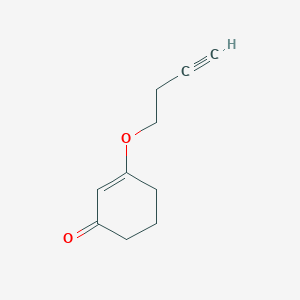
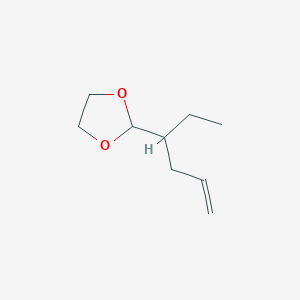
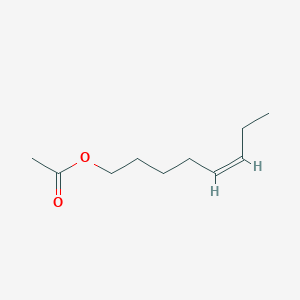
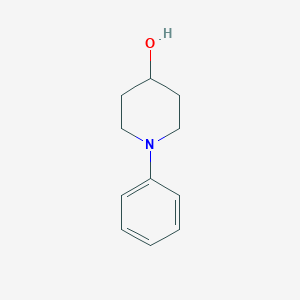
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
